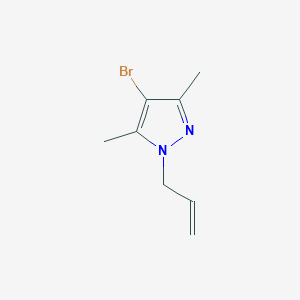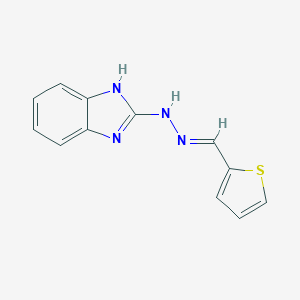
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its unique chemical structure has made it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of various kinases, such as AKT and ERK, that are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has been found to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. It also inhibits the growth and proliferation of cancer cells, which helps to slow down the progression of the disease. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with. In addition, the compound may have limited stability under certain conditions, which can affect its activity and efficacy.
Direcciones Futuras
There are several future directions for research on N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine. One potential avenue of research is to further investigate the compound's mechanism of action and its effects on various signaling pathways and enzymes. Another area of research is to explore the compound's potential applications in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, researchers may investigate ways to optimize the synthesis and purification of the compound to improve its efficacy and stability.
Métodos De Síntesis
The synthesis of N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine involves the reaction of 2-aminobenzimidazole and thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting compound is then purified using various techniques, such as recrystallization, column chromatography, or HPLC.
Aplicaciones Científicas De Investigación
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
Número CAS |
5654-18-2 |
|---|---|
Nombre del producto |
N-(1H-Benzoimidazol-2-yl)-N'-thiophen-2-ylmethylene-hydrazine |
Fórmula molecular |
C12H10N4S |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H10N4S/c1-2-6-11-10(5-1)14-12(15-11)16-13-8-9-4-3-7-17-9/h1-8H,(H2,14,15,16)/b13-8+ |
Clave InChI |
OWKAHRHEDRVZBK-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=CS3 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



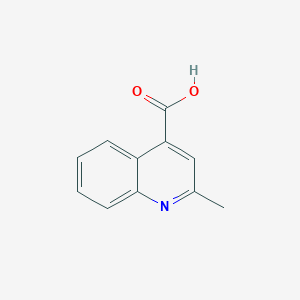
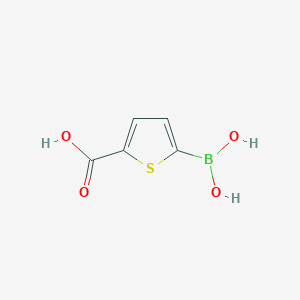
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
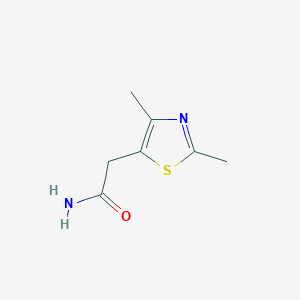
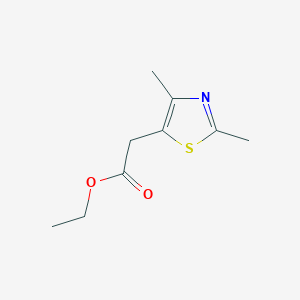
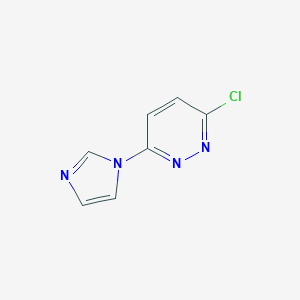
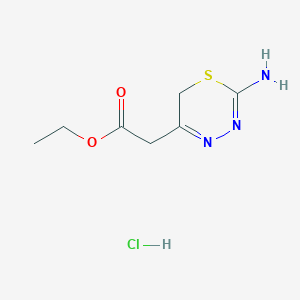
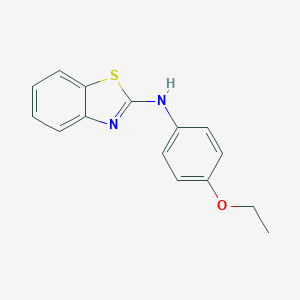
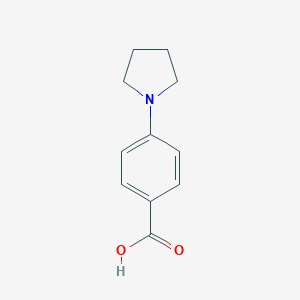
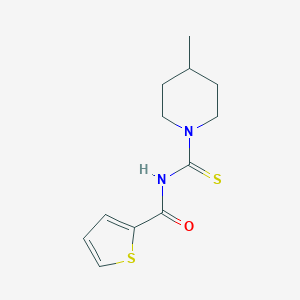
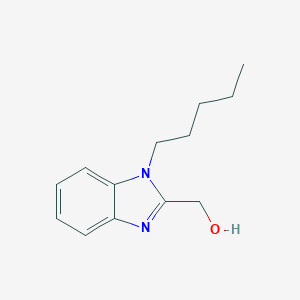
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
